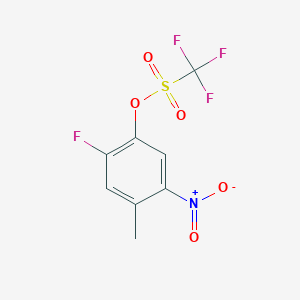

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Radiosynthesis in Imaging

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate is utilized in the radiosynthesis of tracers for Positron Emission Tomography (PET) imaging. For instance, it's used in the creation of O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, a tracer surrogate of the chemical warfare agent sarin. This facilitates the assessment of organophosphate acetylcholinesterase inhibitors in vivo (Hayes et al., 2018).

2. Nucleophilicity Research

The compound has been studied for its nucleophilic characteristics, particularly in the context of sulphenate anions. This research aids in understanding the chemical behavior of similar compounds under different conditions, such as their reactions with various methylating agents (Hogg & Robertson, 1979).

3. AMPA Receptor Ligands Synthesis

It is involved in the synthesis of arylpropylsulphonamides, which are researched as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands. This has implications for the development of cerebral imaging techniques and the study of brain functions (Kronenberg et al., 2007).

4. Synthesis of Antioxidant Agents

It's used in the synthesis of novel fluorine substituted α-amino phosphonic acids, which have been evaluated as antioxidants. This research contributes to the development of new compounds with potential health benefits (Makki et al., 2018).

5. Synthesis of Fluorine Substituted Compounds

The compound plays a role in the synthesis of various fluorine-substituted chemicals, such as 2-Fluoro-5-nitrobenzonitrile. This contributes to the broader field of fluorochemistry, which is significant in various industrial applications (Wilshire, 1967).

Future Directions

The future research directions could involve further exploration of the synthesis, molecular structure, chemical reactions, and mechanism of action of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate. Additionally, its physical and chemical properties, as well as safety and hazards, need to be studied in detail. This compound could potentially have applications in pharmaceutical testing , but more research is needed to confirm this.

Properties

IUPAC Name |

(2-fluoro-4-methyl-5-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO5S/c1-4-2-5(9)7(3-6(4)13(14)15)18-19(16,17)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQGIOUVLGMFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2467303.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)

![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)

![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)

![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)